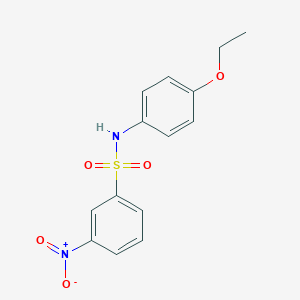

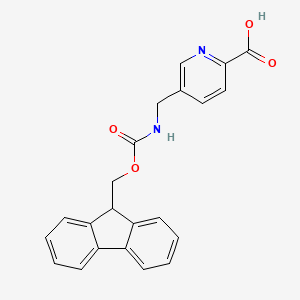

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It has a molecular weight of 395.46 . The IUPAC name for this compound is ( {2- [4- (4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}anilino)acetic acid .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.46 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activities and Pharmacological Properties

Research on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, shows potent broad-spectrum antimicrobial activity. It is a racemate with a chiral center, indicating its potential for enantioselective pharmacological properties (Chu et al., 1991).

Synthesis and Characterization for Antimicrobial Application

A study on the synthesis of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and some fused rings with 1,2,4-triazine ring revealed the preparation of compounds with potential antimicrobial properties (El‐Badawi et al., 2002).

Antimicrobial and Analgesic Agents Derived from Natural Compounds

Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the potential of these compounds as COX-1/COX-2 inhibitors and their role in pain and inflammation management (Abu‐Hashem et al., 2020).

Synthesis for Antimicrobial Activities

The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents at the 7-position, including oxazoline and oxazine, demonstrated increased antibacterial activity against Gram-positive organisms (Cooper et al., 1990).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 2-amino-3-oxobutanoate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate in the presence of a coupling agent such as DCC or EDC to form the intermediate 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate with thiourea in the presence of a base such as triethylamine to form the thioxo derivative of the tetrahydroquinazoline ring system.", "Step 3: Esterification of the thioxo derivative with methyl chloroformate in the presence of a base such as pyridine to form the final compound, methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

Número CAS |

1114609-97-0 |

Fórmula molecular |

C26H28N4O5S |

Peso molecular |

508.59 |

Nombre IUPAC |

methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36) |

Clave InChI |

RUFGQWDAIGHBIN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2755119.png)

![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)

![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)

![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)